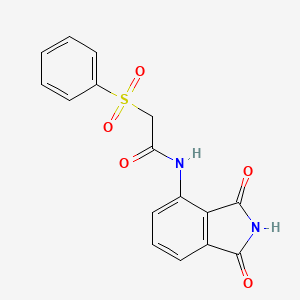

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

- A study by Khalid et al. (2014) focused on synthesizing a new series of derivatives related to 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide. These compounds were tested against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising activity against these targets (Khalid et al., 2014).

- Nikalje et al. (2015) synthesized a series of novel compounds with the 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide framework and evaluated them for anti-inflammatory activity, demonstrating significant effectiveness in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).

Corrosion Inhibition

- A study conducted by Yıldırım and Cetin (2008) on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, closely related to the target compound, explored their efficacy as corrosion inhibitors, showing promising results in protecting steel surfaces in acidic and oil medium environments (Yıldırım & Cetin, 2008).

Anticonvulsant Properties

- Research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which bear structural similarity to the compound , identified molecular features likely responsible for their anticonvulsant activities, providing insights into potential applications in treating seizure disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Antibacterial Agents

- Angeli et al. (2020) evaluated 2-thio- and 2-seleno-acetamides bearing the benzenesulfonamide moiety against various pathogenic bacteria's carbonic anhydrases. These compounds, related in structure and function to the target compound, showed potential as innovative antibacterial agents due to their selective inhibition of bacterial carbonic anhydrases (Angeli et al., 2020).

Advanced Synthesis Techniques

- Li et al. (2016) demonstrated the use of visible-light photocatalysis in the synthesis of cyclic compounds from adipic acid active esters and alkynyl sulfones, a method that could potentially be applied to the synthesis of complex derivatives of 2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide (Li et al., 2016).

Future Directions

properties

IUPAC Name |

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUOXXKLUAPKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)

![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)

![N-Butyl-N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2890421.png)

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2890426.png)

methanone](/img/structure/B2890427.png)

![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)